molecular formula C7H3BrFNO B7937161 2-Bromo-3-fluorophenylisocyanate

2-Bromo-3-fluorophenylisocyanate

Cat. No.: B7937161
M. Wt: 216.01 g/mol
InChI Key: WWTCWGHBVVGMBQ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorophenylisocyanate is a versatile aryl isocyanate monomer used in organic synthesis and pharmaceutical research. It is a valuable building block for constructing more complex molecules, particularly in the synthesis of heterocyclic compounds and targeted inhibitors. As a key synthetic intermediate, its reactivity is central to its research value. The isocyanate group (-N=C=O) is highly electrophilic, readily undergoing reactions with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively . This allows researchers to incorporate the 2-bromo-3-fluorophenyl scaffold into diverse molecular architectures. The presence of both bromine and fluorine substituents on the aromatic ring enhances its utility. The bromine atom can serve as a handle for further functionalization via modern cross-coupling reactions (e.g., Suzuki, Heck), while the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry and drug discovery . In research applications, this compound is primarily used as a precursor in the development of potential pharmacologically active molecules. Analogs of this compound are employed in the synthesis of monoamine reuptake inhibitors and antimycobacterial agents . It is strictly for use in a controlled laboratory setting by qualified professionals. Researchers must handle it with appropriate personal protective equipment (PPE) under a fume hood, as isocyanates are known respiratory and skin sensitizers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-fluoro-3-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTCWGHBVVGMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3 Fluorophenylisocyanate

Classical Phosgenation Approaches

The traditional and widely employed method for synthesizing aryl isocyanates is through the reaction of an appropriate aniline (B41778) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). This process is highly efficient but requires careful handling due to the extreme toxicity of phosgene. nih.govionike.com

Amine Precursor Derivatization with Phosgene or Triphosgene

The core of the phosgenation method lies in the reaction of 2-bromo-3-fluoroaniline (B56032) with phosgene (COCl₂). This reaction typically proceeds by converting the primary amine into a carbamoyl (B1232498) chloride, which then undergoes thermolysis to eliminate hydrogen chloride and form the isocyanate. google.com

A safer and more manageable alternative to gaseous phosgene is the solid reagent triphosgene (bis(trichloromethyl) carbonate). wikipedia.org Triphosgene effectively serves as a source of phosgene in situ. wikipedia.orgresearchgate.net The reaction of an aniline with triphosgene, often in the presence of a base like triethylamine, generates the corresponding isocyanate. nih.gov Typically, one-third of an equivalent of triphosgene is sufficient to convert one equivalent of the amine to the isocyanate, as one molecule of triphosgene can generate three molecules of phosgene. youtube.com

Table 1: Reagents for Classical Isocyanate Synthesis

Reagent Formula Physical State Key Characteristics
Phosgene COCl₂ Gas Highly toxic, efficient for isocyanate synthesis. nih.govwikipedia.org

Synthesis of 2-Bromo-3-fluoroaniline Precursor

The viability of the phosgenation route is contingent on the availability of the starting aniline, 2-bromo-3-fluoroaniline. sigmaaldrich.comscimplify.comnih.govsigmaaldrich.com The synthesis of this precursor involves strategic introduction of the bromo and fluoro substituents on the aniline ring.

The synthesis of anilines with a specific substitution pattern, such as the ortho-bromo-meta-fluoro arrangement, requires careful control of regioselectivity. One common strategy involves the bromination of a suitable fluoroaniline (B8554772) derivative. For instance, the bromination of 3-fluoroaniline (B1664137) would need to be directed to the ortho position relative to the amino group. Protecting the amino group as an amide can help direct the halogenation to the desired position and prevent over-substitution. chemistrysteps.com Another approach involves starting with a molecule that already contains the desired halogen pattern and then introducing the amino group.

A reported synthesis of 2-bromo-6-fluoroaniline, a constitutional isomer, involves a multi-step process starting from o-fluoroaniline. This includes protecting the amino group, followed by sulfonylation, bromination, and finally deprotection to yield the target aniline. google.com Similar strategic steps could be adapted for the synthesis of the 2-bromo-3-fluoro isomer. The synthesis of meta-bromoanilines has also been explored using transition metal-free methods starting from cyclopentanone (B42830) derivatives. researchgate.net

A common and effective method for preparing anilines is the reduction of the corresponding nitroaromatic compound. solubilityofthings.com For the synthesis of 2-bromo-3-fluoroaniline, this would involve the reduction of 1-bromo-2-fluoro-3-nitrobenzene. A documented procedure for this transformation utilizes Raney nickel as a catalyst in methanol (B129727) under hydrogen pressure, achieving a high yield of the desired aniline. chemicalbook.com Another method for this reduction employs tin(II) chloride in ethanol.

The conversion of halogenated aromatics to anilines can also be achieved through nucleophilic aromatic substitution, where an amino group replaces a halogen atom, often facilitated by a strong base like sodium amide. chemistrysteps.com The microbial degradation of halogenated aromatics can also lead to the formation of halogenated anilines. nih.govnih.gov

Table 2: Synthesis of 2-Bromo-3-fluoroaniline from 1-Bromo-2-fluoro-3-nitrobenzene

Reagents Catalyst Solvent Conditions Yield
Hydrogen Raney Nickel Methanol Room temperature, 1 MPa pressure, 5 hours 98% chemicalbook.com

Non-Phosgene Isocyanate Synthesis Pathways

The significant hazards associated with phosgene have spurred the development of alternative, "phosgene-free" methods for isocyanate synthesis. nih.govionike.com These methods often involve the use of less hazardous carbonyl sources.

Isocyanate Formation via Carbonyl Fluoride (B91410) Reagents

Carbonyl fluoride (COF₂) presents itself as a potential alternative to phosgene for the synthesis of isocyanates. chemicalbook.comnih.govwikipedia.org It can be used to synthesize fluorinated alkyl isocyanates. chemicalbook.com The reaction of amines with carbonyl fluoride can lead to the formation of isocyanates. acs.org This approach avoids the use of chlorine-containing reagents like phosgene, potentially simplifying purification and reducing corrosive byproducts. nih.gov However, carbonyl fluoride is also a toxic and reactive gas that requires careful handling. chemicalbook.comwikipedia.org

Rearrangement Reactions to Generate Aryl Isocyanates

The formation of aryl isocyanates frequently involves rearrangement reactions where a functional group migrates from a carbon atom to a nitrogen atom. These reactions are fundamental in organic synthesis for shortening a carbon chain and introducing the highly reactive isocyanate moiety.

Exploitation of the Hofmann Rearrangement for Isocyanate Formation

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann, is a reliable method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com The reaction proceeds through a key isocyanate intermediate, which can be isolated or reacted further. wikipedia.orgchemistrysteps.com For the synthesis of 2-Bromo-3-fluorophenylisocyanate, the required starting material is 2-Bromo-3-fluorobenzamide.

The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide, in an aqueous solution. numberanalytics.com The mechanism involves several distinct steps:

N-Bromination: The primary amide is first treated with sodium hypobromite (B1234621) (formed in situ from bromine and sodium hydroxide), which results in the formation of an N-bromoamide intermediate. wikipedia.org

Anion Formation: A proton is abstracted from the nitrogen atom by the base, yielding a bromoamide anion. wikipedia.org

Rearrangement: The crucial step involves the rearrangement of the bromoamide anion. The aryl group (2-bromo-3-fluorophenyl) migrates from the carbonyl carbon to the nitrogen atom, displacing the bromide ion simultaneously. This concerted step results in the formation of the this compound intermediate. wikipedia.org

Further Reaction (Optional): If the goal is to produce an amine, the isocyanate is hydrolyzed, leading to a carbamic acid which then decarboxylates to the amine. chemistrysteps.com However, for the synthesis of the target compound, the reaction is stopped at the isocyanate stage.

A related and equally important method is the Curtius rearrangement, which achieves a similar transformation. masterorganicchemistry.com The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form the isocyanate and nitrogen gas. wikipedia.orgname-reaction.com This pathway can be advantageous as it offers mild reaction conditions and avoids the use of harsh bases and halogens. nih.gov The synthesis would begin with 2-bromo-3-fluorobenzoic acid, which is converted to the corresponding acyl azide. nih.govgoogle.com Heating this acyl azide intermediate leads to the expulsion of nitrogen gas and the formation of this compound. wikipedia.org

Table 1: Key Features of the Hofmann Rearrangement for this compound Synthesis
ParameterDescription
Starting Material2-Bromo-3-fluorobenzamide
Key ReagentsBromine (Br₂) and Sodium Hydroxide (NaOH)
Key IntermediateN-bromo-2-bromo-3-fluorobenzamide
ProductThis compound
Alternative PathwayCurtius rearrangement starting from 2-Bromo-3-fluorobenzoic acid via an acyl azide intermediate. nih.govgoogle.com

Advanced Approaches for Halogenated Aromatic Building Blocks

The synthesis of specifically substituted halogenated aromatic compounds like this compound requires precise control over the introduction of functional groups. This involves understanding the directing effects of substituents and employing modern synthetic techniques.

Regioselective Halogenation and Functionalization of Phenyl Systems

The creation of the 2-bromo-3-fluorophenyl scaffold is a non-trivial synthetic challenge due to the directing effects of the halogen substituents in electrophilic aromatic substitution (EAS). Both fluorine and bromine are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves on the benzene (B151609) ring. researchgate.net However, they are also deactivating groups due to their inductive electron withdrawal.

A direct, one-pot halogenation of benzene to achieve the desired 1,2,3-substitution pattern is generally not feasible. Therefore, multi-step synthetic sequences are required, often starting with a pre-functionalized aromatic ring. A plausible route to the necessary precursor, 2-bromo-3-fluorobenzoic acid, involves a sequence of nitration, bromination, reduction, deamination, and hydrolysis starting from m-fluorobenzotrifluoride. google.com

The directing effects can be summarized as follows:

Fluorine: Strongly electron-withdrawing via induction but also donates electron density via resonance. It is an ortho-, para-director.

Bromine: Less electronegative than fluorine, with weaker inductive and resonance effects. It is also an ortho-, para-director.

Achieving the 2,3-disubstitution pattern often involves a strategy where a powerful directing group, such as an amino group (-NH₂), is used to control the position of an incoming substituent, followed by the removal or conversion of the directing group. For instance, starting with a molecule like 3-chloro-2-fluoroaniline, bromination occurs at the para-position relative to the strongly activating amino group, followed by a deamination reaction to yield the desired halogen arrangement. google.com

Emerging Synthetic Techniques Applied to Aryl Isocyanates (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry increasingly utilizes energy sources other than conventional heating to drive reactions more efficiently. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. tandfonline.comnih.gov The rapid, intense heating of polar molecules and solvents under microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov

The synthesis of aryl isocyanates via Hofmann or Curtius rearrangements can be significantly enhanced by microwave technology. The polar intermediates and transition states involved in these rearrangements can effectively absorb microwave energy, leading to a rapid increase in the reaction rate. Research on related systems has shown that microwave irradiation can lead to higher yields and cleaner product formation compared to conventional heating methods. nih.govrsc.org For example, the synthesis of various heterocyclic compounds and polymers involving isocyanate precursors has been successfully optimized using microwave heating, demonstrating its broad applicability. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isocyanate Formation
ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction TimeTypically hoursOften reduced to minutes. nih.gov
Energy TransferConductive heating from an external sourceDirect dielectric heating of polar molecules. nih.gov
YieldsVariable, can be lower due to side reactionsOften higher due to rapid reaction and reduced side product formation. tandfonline.com
Process ControlStandard temperature controlPrecise control over temperature and power. rsc.org
ApplicabilityWidely used standard methodIdeal for accelerating reactions like Hofmann and Curtius rearrangements.

Reactivity and Mechanistic Exploration of 2 Bromo 3 Fluorophenylisocyanate

Fundamental Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This inherent reactivity is the cornerstone of its utility in the synthesis of numerous important chemical structures.

Nucleophilic Addition with Heteroatom Nucleophiles

The primary reaction pathway for isocyanates involves nucleophilic addition across the C=N double bond. Heteroatom nucleophiles, such as those containing nitrogen, oxygen, and sulfur, readily react with the electrophilic carbon of the isocyanate group.

The reaction of 2-Bromo-3-fluorophenylisocyanate with primary or secondary amines leads to the formation of substituted urea (B33335) derivatives. This reaction is typically rapid and proceeds via the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by proton transfer to the nitrogen of the former isocyanate group. The general mechanism for urea formation is a cornerstone of isocyanate chemistry. google.comresearchgate.net The resulting ureas are often stable, crystalline solids. The reaction is versatile, accommodating a wide range of amines. google.comgoogle.com

Illustrative Reaction Data for Urea Formation

Amine Nucleophile Product General Reaction Conditions
Primary Aliphatic Amine N-(2-Bromo-3-fluorophenyl)-N'-(alkyl)urea Aprotic solvent (e.g., THF, CH₂Cl₂), room temperature
Secondary Aliphatic Amine N-(2-Bromo-3-fluorophenyl)-N',N'-(dialkyl)urea Aprotic solvent (e.g., THF, CH₂Cl₂), room temperature
Primary Aromatic Amine N-(2-Bromo-3-fluorophenyl)-N'-(aryl)urea Aprotic solvent (e.g., THF, CH₂Cl₂), room temperature

In the presence of alcohols, this compound undergoes nucleophilic addition to form carbamate (B1207046) esters, also known as urethanes. google.comorganic-chemistry.org This reaction is often catalyzed by bases or organometallic compounds to enhance the reaction rate. google.com The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon. This reaction is a fundamental method for the synthesis of various carbamate-containing molecules. nist.gov

Illustrative Reaction Data for Carbamate Formation

Alcohol Nucleophile Product General Reaction Conditions
Primary Alcohol Alkyl (2-Bromo-3-fluorophenyl)carbamate Aprotic solvent (e.g., Toluene), heat, optional catalyst (e.g., dibutyltin (B87310) dilaurate)
Secondary Alcohol Alkyl (2-Bromo-3-fluorophenyl)carbamate Aprotic solvent (e.g., Toluene), heat, catalyst

Analogous to the reaction with alcohols, thiols react with this compound to yield thiocarbamates. researchgate.net The sulfur atom of the thiol is a potent nucleophile that readily attacks the isocyanate carbon. This reaction provides a direct route to S-aryl thiocarbamates. google.com

Illustrative Reaction Data for Thiocarbamate Formation

Thiol Nucleophile Product General Reaction Conditions
Aliphatic Thiol S-Alkyl (2-Bromo-3-fluorophenyl)thiocarbamate Aprotic solvent, room temperature or gentle heating

Hydrolytic Transformations of the Isocyanate Moiety

Isocyanates react with water in a process known as hydrolysis. The initial reaction with water forms an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield a primary amine, in this case, 2-bromo-3-fluoroaniline (B56032), and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea. The rate of hydrolysis can be influenced by pH and temperature. nih.gov

Transformations Involving the Halogenated Aromatic Ring

The presence of bromo and fluoro substituents on the phenyl ring of this compound opens up avenues for further functionalization through reactions targeting these halogen atoms.

The bromo substituent is particularly susceptible to various metal-catalyzed cross-coupling reactions. For instance, the Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. google.com This provides a powerful method for introducing alkyl, alkenyl, or aryl groups at the 2-position of the ring.

Another important transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. google.comgoogle.com This reaction would enable the introduction of a variety of amino groups at the 2-position, further diversifying the molecular architecture.

The fluorine atom, being more electronegative and generally a poorer leaving group in nucleophilic aromatic substitution compared to bromine, is less reactive under typical conditions. However, under forcing conditions or with highly activated systems, nucleophilic aromatic substitution of the fluorine atom could potentially occur. The relative reactivity of halogens in such substitutions can be complex and dependent on the specific reaction conditions and the nature of the nucleophile. nist.gov

Table of Compounds

Compound Name
This compound
N-(2-Bromo-3-fluorophenyl)-N'-(alkyl)urea
N-(2-Bromo-3-fluorophenyl)-N',N'-(dialkyl)urea
N-(2-Bromo-3-fluorophenyl)-N'-(aryl)urea
N-(2-Bromo-3-fluorophenyl)-N'-(aryl)-N'-(alkyl)urea
Alkyl (2-Bromo-3-fluorophenyl)carbamate
Phenyl (2-Bromo-3-fluorophenyl)carbamate
S-Alkyl (2-Bromo-3-fluorophenyl)thiocarbamate
S-Aryl (2-Bromo-3-fluorophenyl)thiocarbamate
2-Bromo-3-fluoroaniline
Dibutyltin dilaurate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govyoutube.com For this compound, the significant difference in reactivity between the carbon-bromine and carbon-fluorine bonds under these conditions is the key to its regioselective functionalization. The C-Br bond is substantially more susceptible to oxidative addition to a palladium(0) catalyst than the much stronger C-F bond, thus allowing for selective reactions at the 2-position.

The formation of new carbon-carbon bonds is fundamental to building molecular complexity. illinois.edunih.govcognitoedu.org this compound is an excellent substrate for such transformations, primarily via reactions that selectively cleave the C-Br bond.

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org For this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the C-Br bond. The reaction involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. wikipedia.org The presence of both electron-deficient and electron-rich functional groups on aryl bromides is well-tolerated, allowing for broad substrate scope. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryAryl Boronic Acid (R-B(OH)₂)Catalyst SystemBaseSolventExpected Product
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O3-Fluoro-2-phenylphenylisocyanate
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane3-Fluoro-2-(4-methoxyphenyl)phenylisocyanate
3Vinylboronic acidPd(OAc)₂ / SPhosK₃PO₄THF/H₂O3-Fluoro-2-vinylphenylisocyanate

Sonogashira Reaction: The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Given the high reactivity of aryl bromides, this compound would readily participate in Sonogashira couplings at the 2-position. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after its oxidative addition to the C-Br bond. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction generally proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond, and exhibits excellent trans selectivity. organic-chemistry.orgmdpi.com The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to yield the corresponding 2-substituted-3-fluorophenylisocyanate derivative, again leveraging the selective activation of the C-Br bond.

The formation of bonds between carbon and heteroatoms like nitrogen, oxygen, or sulfur is crucial for synthesizing a vast array of pharmaceuticals and materials. numberanalytics.comlibretexts.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The development of bulky, electron-rich phosphine (B1218219) ligands (such as XPhos, SPhos) has been critical to the reaction's success, enabling the coupling of a wide range of aryl halides and amines under mild conditions. youtube.comnih.gov The amination of this compound would be expected to occur selectively at the C-Br bond. However, the presence of the ortho-isocyanate group could potentially influence the reaction by coordinating to the palladium center, which might require specific ligand optimization to achieve high yields. nih.gov This reaction provides a direct route to N-aryl amines, which are important structural motifs.

Table 2: Potential Buchwald-Hartwig Amination of this compound

EntryAmine (R¹R²NH)Catalyst/LigandBaseSolventExpected Product
1MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene4-(3-Fluoro-2-isocyanatophenyl)morpholine
2Aniline (B41778)Pd(OAc)₂ / SPhosCs₂CO₃DioxaneN-(3-Fluoro-2-isocyanatophenyl)aniline
3BenzylaminePd-G3-XPhosK₃PO₄t-Amyl alcoholN-Benzyl-3-fluoro-2-isocyanatophenylamine

Nucleophilic Aromatic Substitution (SNAr) on the Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction pathway is distinct from most nucleophilic substitutions and requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups at positions ortho and/or para to the leaving group. libretexts.org

For this compound, the isocyanate (-NCO) group is electron-withdrawing, as are the fluorine and bromine atoms via induction. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The regiochemical outcome of an SNAr reaction on this substrate would depend on the relative activation provided by the substituents and the nature of the leaving group. The C-F bond is generally more susceptible to nucleophilic attack than the C-Br bond in SNAr reactions, provided the ring is sufficiently activated. nih.gov In this molecule, the fluorine atom is meta to the strongly withdrawing isocyanate group, which is not an ideal position for activation. The bromine atom, however, is ortho to the isocyanate. A strong nucleophile could potentially attack the carbon bearing the fluorine, with activation provided by the ortho-bromo and para-isocyanate groups (through space and resonance). Alternatively, attack could occur at the carbon bearing the bromine. The precise outcome would likely depend on the specific nucleophile and reaction conditions. Recent methods using photoredox catalysis have enabled SNAr on less activated fluoroarenes. nih.gov

Regioselective Functionalization of the Halogenated Phenyl Core

The presence of two different halogens on the phenyl ring of this compound allows for highly regioselective functionalization.

At the C-Br Position: As discussed, palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) will overwhelmingly favor oxidative addition at the more labile C-Br bond. This provides a reliable strategy to introduce a wide variety of carbon and heteroatom substituents at the C2 position while leaving the C-F bond intact for potential subsequent transformations. libretexts.org

At the C-F Position: Functionalization at the C-F bond is more challenging. It would typically require either that the C-Br bond has already been functionalized or the use of reaction conditions that specifically favor C-F activation. Nucleophilic aromatic substitution (SNAr), if conditions are forcing enough to overcome the suboptimal positioning of activating groups, could potentially replace the fluorine atom. nih.gov

This differential reactivity allows for a stepwise functionalization strategy, first at the bromine position and then, under different conditions, at the fluorine position, enabling the synthesis of complex, polysubstituted aromatic compounds.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. In situ spectroscopic techniques are particularly powerful for these investigations.

In Situ Spectroscopic Analysis (e.g., FTIR) for Reaction Kinetics and Intermediates

In situ Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for monitoring chemical reactions in real-time. youtube.com It allows for the tracking of reactant consumption, product formation, and the detection of transient intermediates by observing changes in characteristic vibrational frequencies. researchgate.net

For reactions involving this compound, the isocyanate group provides an excellent spectroscopic handle. The -N=C=O asymmetric stretching vibration appears as a strong, sharp band in a relatively clear region of the mid-infrared spectrum (approximately 2250–2275 cm⁻¹).

Monitoring Side Reactions: If a reaction intended to modify the phenyl ring (e.g., a Heck coupling) inadvertently consumes the isocyanate group (e.g., through reaction with water in the solvent), the decrease in the intensity of the isocyanate peak would immediately signal this undesired pathway.

Reaction Kinetics: By monitoring the disappearance of a reactant's peak (e.g., the C-Br stretch) or the appearance of a product's peak (e.g., a C≡C stretch in a Sonogashira coupling), one can obtain concentration profiles over time. This data can be used to determine reaction rates and kinetic orders, providing insight into the reaction mechanism. For example, in a hypothetical Sonogashira coupling, one could simultaneously monitor the decrease of the isocyanate starting material and the growth of the alkyne product band to ensure the desired transformation is occurring cleanly.

Table 3: Key IR Frequencies for Monitoring Reactions of this compound

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)Utility in Reaction Monitoring
Isocyanate (-N=C=O)Asymmetric Stretch2275 - 2250Strong, unique signal. Monitors consumption of starting material or side reactions.
Terminal Alkyne (R-C≡C-H)C≡C Stretch2140 - 2100Monitors formation of product in Sonogashira coupling.
Internal Alkyne (Ar-C≡C-R)C≡C Stretch2260 - 2190Monitors formation of product in Sonogashira coupling (can overlap with NCO).
Aromatic C-FStretch1250 - 1000Monitors integrity of the C-F bond.
Aromatic C-BrStretch650 - 550Monitors consumption of the C-Br bond (often in difficult-to-access fingerprint region).

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for unraveling complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the study of this compound, the strategic replacement of atoms such as carbon, nitrogen, or oxygen with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) can provide unambiguous evidence for proposed reaction pathways and intermediates. This approach is particularly valuable for distinguishing between different potential mechanisms in reactions involving the highly reactive isocyanate group.

One of the primary applications of isotopic labeling in the context of this compound would be to elucidate the mechanism of nucleophilic attack on the isocyanate carbon. For instance, in the reaction with an alcohol to form a carbamate, or with an amine to form a urea, there can be questions regarding the precise sequence of bond-forming and proton-transfer steps. By labeling the isocyanate carbon with ¹³C, researchers can use ¹³C NMR spectroscopy to monitor the changes in the chemical environment of this specific atom, confirming its incorporation into the final product and helping to identify any intermediate species.

Similarly, ¹⁵N labeling of the isocyanate nitrogen atom can offer complementary insights. For example, in reactions where the nitrogen atom's connectivity is altered, such as in cyclization reactions or rearrangements, tracking the ¹⁵N label can definitively establish the final position of the nitrogen atom in the product structure. This can be crucial for distinguishing between different possible cyclic or rearranged products.

A hypothetical study could involve the reaction of ¹³C-labeled this compound with a nucleophile, such as an amine. The progress of the reaction could be monitored by techniques like FT-IR spectroscopy, to observe the disappearance of the characteristic isocyanate peak, and by ¹³C NMR spectroscopy to track the appearance of the new urea carbonyl signal. The coupling between the ¹³C label and any adjacent ¹⁵N-labeled atoms could also provide valuable structural information about the product.

The following table illustrates a hypothetical experimental design for an isotopic labeling study on the reaction of this compound with an amine:

Isotopically Labeled Reactant Reaction Analytical Technique Expected Observation Mechanistic Insight
2-Bromo-3-fluoro-phenyl[¹³C]isocyanateReaction with primary amine¹³C NMR SpectroscopyAppearance of a new signal in the urea carbonyl region with a specific chemical shift.Confirms the incorporation of the isocyanate carbon into the urea product.
2-Bromo-3-fluoro-phenyl[¹⁵N]isocyanateReaction with primary amine¹⁵N NMR SpectroscopyShift in the ¹⁵N signal from the isocyanate environment to the urea environment.Tracks the fate of the isocyanate nitrogen atom.
2-Bromo-3-fluoro-phenyl[¹³C, ¹⁵N]isocyanateReaction with primary amine¹³C and ¹⁵N NMR SpectroscopyObservation of ¹J(¹³C, ¹⁵N) coupling in the product.Provides definitive evidence for the formation of the C-N bond in the urea linkage.

In more complex transformations, such as polymerization reactions or the formation of heterocyclic compounds, dual-labeling experiments using both ¹³C and ¹⁵N can be particularly informative. For instance, in the formation of a polymer, the presence of ¹J(¹³C, ¹⁵N) coupling in the polymer backbone, as observed by solid-state NMR, would provide clear evidence for the formation of urethane (B1682113) or urea linkages. cnrs.fr

Furthermore, isotopic labeling can be instrumental in studying potential side reactions or decomposition pathways. For example, the reaction of isocyanates with water is a critical process, and labeling the oxygen in water with ¹⁸O could be used to trace its incorporation into either the resulting urea or any carbamic acid intermediates.

The data from such isotopic labeling studies, when combined with kinetic data and computational modeling, allows for a comprehensive understanding of the reactivity of this compound and enables the precise elucidation of its reaction mechanisms.

The Synthetic Versatility of this compound: A Still Unwritten Chapter in Chemical Synthesis

Despite the growing interest in fluorinated and halogenated organic compounds in medicinal chemistry and material science, a comprehensive body of research detailing the specific synthetic applications of this compound remains conspicuously absent from the scientific literature. While the unique substitution pattern of this aromatic isocyanate suggests its potential as a valuable building block, dedicated studies exploring its utility in the assembly of complex molecules and the construction of novel heterocyclic systems are yet to be published.

The inherent reactivity of the isocyanate group, coupled with the strategic placement of bromo and fluoro substituents on the phenyl ring, theoretically positions this compound as a versatile reagent. The isocyanate moiety is a well-established precursor for a variety of functional groups, most notably ureas, carbamates, and amides, through reactions with amines, alcohols, and carboxylic acids, respectively. These linkages are fundamental in the construction of a wide array of organic molecules.

Furthermore, the presence of both a bromine and a fluorine atom on the aromatic ring offers multiple avenues for synthetic elaboration. The bromo group is a classic handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This would allow for the introduction of the ortho-bromo-meta-fluoro-phenyl moiety into larger, more complex molecular scaffolds. The fluorine atom, a common feature in many modern pharmaceuticals, can influence the electronic properties, metabolic stability, and binding affinity of a molecule.

The combination of these reactive sites within a single, relatively simple starting material suggests a potential for this compound to be a key player in the synthesis of novel nitrogen-containing heterocycles. Intramolecular cyclization reactions of derivatives of this compound could foreseeably lead to the formation of fused and polycyclic heteroaromatic architectures, a common motif in biologically active compounds. The incorporation of fluorine into these heterocyclic systems is a particularly attractive prospect for the design and synthesis of new pharmaceutical candidates.

However, at present, the exploration of these synthetic possibilities for this compound exists only in the realm of theoretical potential. A thorough search of the available chemical literature and databases reveals no specific examples or detailed research findings on its application in the areas outlined. The scientific community has yet to report on the practical realization of its promise as a versatile building block in organic synthesis and material science. Consequently, the chapter on the synthetic applications and material science relevance of this compound derivatives is one that remains to be written.

Synthetic Applications and Material Science Relevance of 2 Bromo 3 Fluorophenylisocyanate Derivatives

Contributions to Polymer and Advanced Materials Chemistry

The incorporation of halogen atoms into polymer structures is a known strategy to enhance various material properties. nih.gov The unique combination of bromine and fluorine in 2-bromo-3-fluorophenylisocyanate offers a pathway to multifunctional materials.

Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of diisocyanates with polyols. researchgate.netutm.my The properties of PUs can be tailored by carefully selecting the isocyanate and polyol components. utm.my The introduction of halogen atoms, such as bromine and fluorine, into the isocyanate monomer can lead to the development of specialty polyurethanes with enhanced performance characteristics. nih.govchemijournal.commdpi.com

The bromine atom in the this compound structure is anticipated to significantly enhance the flame retardancy of the resulting polyurethane. Brominated compounds are widely used as flame retardants in polyurethane foams and other plastics. chemijournal.comresearchgate.netgoogle.com They function by releasing bromine radicals at high temperatures, which interrupt the combustion chain reactions in the gas phase. chemijournal.com The incorporation of this compound into the polyurethane backbone would create a material with inherent flame-retardant properties, potentially reducing or eliminating the need for additive flame retardants that can leach out over time. google.com

The fluorine atom, on the other hand, is expected to improve the thermal and chemical stability of the polyurethane. nih.govmdpi.com The high bond energy of the carbon-fluorine bond contributes to increased resistance to heat, chemicals, and weathering. mdpi.com Fluorinated polyurethanes are known for their low surface energy, leading to hydrophobic and oleophobic properties, as well as enhanced durability. nih.govmdpi.com Therefore, polyurethanes synthesized from this compound could exhibit a valuable combination of flame retardancy and high performance in harsh environments.

The aromatic ring in the isocyanate structure also contributes to the rigidity and thermal stability of the hard segments in the polyurethane, which can lead to improved mechanical properties. researchgate.netresearchgate.net

Illustrative Data Table: Predicted Properties of Polyurethanes Derived from this compound

PropertyStandard PolyurethanePredicted Polyurethane with this compoundRationale
Flame Retardancy (LOI) LowHighPresence of bromine atom. chemijournal.comresearchgate.net
Thermal Stability ModerateHighContribution of the C-F bond and aromatic ring. nih.govmdpi.comresearchgate.net
Chemical Resistance ModerateHighShielding effect of fluorine atoms. nih.govmdpi.com
Surface Energy HighLowInfluence of fluorine atoms. mdpi.com
Mechanical Strength VariablePotentially HighRigidity imparted by the aromatic ring. researchgate.net

This table is illustrative and based on established principles of halogenated polymers. Specific values would require experimental verification.

The incorporation of halogenated isocyanates like this compound provides a powerful tool for tuning the properties of polymers. The nature, number, and position of the halogen atoms on the monomer can systematically alter the final properties of the polymer. nih.govmdpi.com

The reactivity of the isocyanate group is influenced by the electronic effects of the substituents on the aromatic ring. rsc.orgacs.org The electron-withdrawing nature of both bromine and fluorine atoms is expected to increase the electrophilicity of the isocyanate carbon, potentially leading to faster reaction kinetics during polymerization compared to non-halogenated or mono-halogenated phenylisocyanates. rsc.org This altered reactivity could be exploited to control the polymerization process and the final molecular weight of the polymer.

The presence of both bromine and fluorine atoms on the same aromatic ring offers a unique handle for tuning intermolecular forces within the polymer. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis-acidic center, can influence the self-assembly and morphology of polymers. nih.govnih.gov The differing polarizabilities of bromine and fluorine could lead to complex and tunable intermolecular interactions, affecting properties such as crystallinity, solubility, and the glass transition temperature of the resulting polymers.

Furthermore, the specific substitution pattern (ortho- and meta- to the isocyanate group) of the bromine and fluorine atoms in this compound can lead to specific polymer chain conformations and packing efficiencies, thereby influencing the macroscopic properties of the material. By strategically designing copolymers with varying amounts of this compound, it would be possible to create a range of materials with finely-tuned properties, from flexible elastomers to rigid plastics, all while incorporating the benefits of halogenation. youtube.comrsc.org

Illustrative Data Table: Tunable Properties via Incorporation of Halogenated Isocyanates

Polymer PropertyInfluencing Factor from Halogenated IsocyanateExpected Outcome with this compound
Reactivity Electron-withdrawing nature of halogens. rsc.orgIncreased reaction rate during polymerization.
Glass Transition Temperature (Tg) Intermolecular forces and chain stiffness. researchgate.netPotentially higher Tg due to increased polarity and rigidity.
Crystallinity Regularity of polymer chain and packing.May be altered due to the asymmetric substitution.
Solubility Polarity and intermolecular interactions.Modified solubility profile in organic solvents.
Refractive Index Presence of heavy atoms like bromine.Increased refractive index.

This table is illustrative and based on established principles of polymer science. Specific outcomes would require experimental verification.

Computational Chemistry and Theoretical Studies on 2 Bromo 3 Fluorophenylisocyanate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-Bromo-3-fluorophenylisocyanate. These methods provide a detailed picture of the electron distribution within the molecule, which is the primary determinant of its chemical reactivity. sciepub.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial descriptor of molecular stability and reactivity. taylorandfrancis.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of the isocyanate, fluorine, and bromine substituents is expected to lower the energies of both the HOMO and LUMO.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Below is an illustrative table of hypothetical FMO energies and calculated reactivity descriptors for this compound, as would be determined by DFT calculations.

Table 1. Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound
ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-7.50Indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.25Indicates electron-accepting ability.
HOMO-LUMO Energy GapΔE6.25Correlates with chemical stability and reactivity.
Electronegativityχ4.375Measures electron-attracting tendency.
Chemical Potentialμ-4.375Related to the escaping tendency of electrons.
Chemical Hardnessη3.125Measures resistance to change in electron configuration.
Chemical SoftnessS0.320Indicates higher reactivity.

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. A transition state (TS) is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. rowansci.com It represents the point of maximum energy along the minimum energy path of a reaction and is characterized as a first-order saddle point on the potential energy surface. github.io

By calculating the geometry and energy of the transition state, chemists can determine the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to occur. e3s-conferences.orguni-muenchen.de A lower activation energy corresponds to a faster reaction rate. For this compound, a primary reaction of interest is the nucleophilic attack on the electrophilic carbon atom of the isocyanate group.

Transition state calculations can compare different potential reaction pathways. For example, in a reaction with an asymmetric nucleophile, calculations can predict which stereoisomer is more likely to form by comparing the activation energies of the competing pathways. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state structure correctly connects the intended reactants and products on the potential energy surface. github.ionih.gov

The following table provides hypothetical activation energies for a reaction involving this compound, illustrating how such data can be used to understand reaction mechanisms.

Table 2. Hypothetical Activation Energies for the Reaction of this compound with a Nucleophile
Reaction PathwayDescriptionCalculated Activation Energy (Ea) (kcal/mol)Implication
Pathway ANucleophilic attack at the isocyanate carbon.15.2Kinetically favored pathway.
Pathway BNucleophilic aromatic substitution at the bromine-bearing carbon.35.8Kinetically disfavored due to a high energy barrier.

Conformational Analysis and Molecular Modeling

Conformational analysis involves studying the different three-dimensional arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.govsemanticscholar.org The stability of these conformers can vary significantly, and the predominant conformation at equilibrium can have a profound impact on the molecule's physical properties and reactivity.

For this compound, a key conformational feature is the orientation of the isocyanate (-N=C=O) group relative to the plane of the phenyl ring. Rotation around the C-N single bond can lead to different conformers. Molecular modeling techniques, such as scanning the potential energy surface by systematically varying the relevant dihedral angle, can identify the lowest-energy (most stable) conformers. researchgate.netlongdom.org The polarity of the solvent can also influence conformational preferences, a factor that can be included in calculations using continuum solvation models. semanticscholar.org

An analysis would likely reveal whether a planar or a non-planar arrangement of the NCO group is more stable, which would affect the molecule's dipole moment and how it interacts with other molecules or biological targets.

Table 3. Illustrative Relative Energies of Conformers of this compound
ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
A (Planar)0.00~75%
B (Perpendicular)90°2.50<1%
C (Skew)45°0.85~24%

Theoretical Approaches for Predicting Chemical Transformations

The ultimate goal of these computational studies is to build a predictive model of the chemical behavior of this compound. By integrating the findings from electronic structure analysis, reaction mechanism studies, and conformational analysis, a comprehensive picture of its likely chemical transformations can be developed.

Reactivity Site Prediction: FMO analysis and molecular electrostatic potential (MEP) maps can identify the most probable sites for electrophilic and nucleophilic attack. For this compound, the isocyanate carbon is a primary electrophilic site, while the oxygen and nitrogen atoms, along with the phenyl ring, could act as nucleophilic centers.

Reaction Feasibility: Transition state calculations provide quantitative predictions of reaction rates, allowing chemists to assess whether a proposed transformation is kinetically feasible under given conditions. e3s-conferences.org

Selectivity Prediction: When multiple reaction products are possible, computational models can predict the regioselectivity and stereoselectivity by comparing the activation energies of the different pathways leading to each product.

Through these theoretical approaches, it is possible to design new synthetic routes, predict the outcomes of reactions, and understand the stability and properties of novel compounds like this compound without the need for extensive and costly laboratory experimentation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.